molecular formula C10H7ClINO B1437136 (2-Chloro-6-iodoquinolin-3-yl)methanol CAS No. 2322888-15-1

(2-Chloro-6-iodoquinolin-3-yl)methanol

Cat. No.: B1437136
CAS No.: 2322888-15-1
M. Wt: 319.52 g/mol
InChI Key: PJMUFHKRXOGGDB-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodoquinolin-3-yl)methanol is a high-value chemical intermediate in medicinal chemistry and oncology research. Its primary research application is as a precursor in the development of novel radioiodinated and radiofluorinated tracers for imaging cancers with isocitrate dehydrogenase 1 (IDH1) mutations . Mutated IDH1 (mIDH1) is a critical therapeutic target found in several cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma . This compound is built on a quinoline scaffold related to the mIDH1 inhibitor olutasidenib (FT-2102). The iodine atom at the 6-position and the hydroxymethyl group at the 3-position provide versatile handles for chemical modification, allowing researchers to synthesize targeted probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . These imaging tools are essential for detecting mIDH1 status in tumors, patient stratification, and monitoring treatment response without the need for repetitive biopsies . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(2-chloro-6-iodoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMUFHKRXOGGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Quinoline Precursors

The regioselective halogenation at the 2- and 6-positions of quinoline derivatives is critical. Recent advances have employed hypervalent iodine reagents such as PIFA (phenyliodine bis(trifluoroacetate)) or PIDA (phenyliodine diacetate) in the presence of halide salts (KCl, KI) to achieve efficient halogenation under mild conditions.

  • For chlorination at the 2-position, potassium chloride (KCl) with PIFA or PIDA in methanol at room temperature yields high conversion (up to 86%) within minutes.
  • For iodination at the 6-position, potassium iodide (KI) combined with PIDA under optimized conditions achieves selective iodination, with yields improving from 67% to 86% upon increasing the oxidant amount and reaction time.

These methods allow for the selective installation of chloro and iodo substituents on quinoline scaffolds, crucial for subsequent functionalization steps.

Introduction of the Methanol Group at the 3-Position

The methanol group at the 3-position of the quinoline ring is typically introduced via:

  • Vilsmeier–Haack Reaction: This classical formylation method uses DMF and phosphorus oxychloride (POCl3) to convert 2-chloro-6-iodoquinoline into the corresponding 3-formyl derivative.
  • Reduction of the Formyl Group: The 3-formylquinoline intermediate is then reduced to the corresponding (2-chloro-6-iodoquinolin-3-yl)methanol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This two-step approach is supported by literature describing the preparation of 2-chloro-6-substituted quinoline-3-carbaldehydes as intermediates, which are then transformed into the methanol derivatives.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome & Notes
1. Halogenation Quinoline derivative + KI + PIDA in MeOH, room temp, 8 h Selective iodination at 6-position, yield ~86%
2. Formylation (Vilsmeier–Haack) 2-chloro-6-iodoquinoline + DMF + POCl3, reflux Formation of 3-formyl intermediate, yield 10–18% (variable)
3. Reduction 3-formyl intermediate + NaBH4 in methanol, 0–5°C Conversion to this compound, high yield

Detailed Research Findings and Analysis

  • Yield Optimization: The Vilsmeier–Haack reaction for formylation often suffers from moderate to low yields (10–18%) due to side reactions such as formation of by-products (e.g., N,N-dimethylformamidine derivatives). Modifications in reagent stoichiometry and temperature can improve yields.
  • Halogenation Selectivity: The use of hypervalent iodine reagents with halide salts enables regioselective halogenation without over-halogenation or degradation of sensitive functional groups. For iodination, PIDA is preferred over PIFA to improve conversion and yield.
  • Purification: Products are typically purified by column chromatography on silica gel using dichloromethane/methanol solvent systems to afford analytically pure this compound.
  • Scalability: Industrial synthesis may employ continuous flow reactors and advanced purification techniques to enhance yield and purity, although detailed industrial protocols are proprietary.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Comments
Halogenation (Iodination) KI + PIDA MeOH, RT, 8 h 67–86 Regioselective iodination at 6-position
Halogenation (Chlorination) KCl + PIFA/PIDA MeOH, RT, 10–20 min 79–86 Efficient chlorination at 2-position
Formylation (Vilsmeier–Haack) DMF + POCl3 Reflux 10–18 Formation of 3-formyl intermediate
Reduction NaBH4 MeOH, 0–5°C High Conversion of aldehyde to methanol

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DEAD and zinc bromide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include 2-chloroquinoline-3-carbaldehyde from oxidation and various substituted quinoline derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including (2-Chloro-6-iodoquinolin-3-yl)methanol, exhibit promising anticancer properties. The compound is linked to the downregulation of KRAS, a critical target in cancer therapy, suggesting its potential role in treating various cancers such as lung and pancreatic cancer .

Antimicrobial Properties

Studies have demonstrated that quinoline derivatives can possess antibacterial activity. For instance, related compounds have been screened against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating that modifications in the quinoline structure can enhance antimicrobial efficacy . Although specific data on this compound's antibacterial activity is limited, its structural relatives have shown promise.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic pathways often utilize reactions such as Vilsmeier-Haack formylation followed by reduction processes to yield the target compound .

Key Synthetic Steps:

  • Formation of Quinoline Derivative : The initial step involves chlorination and iodination of the quinoline scaffold.
  • Methanol Addition : Subsequent reactions introduce the methanol functional group through reduction techniques.
  • Purification : Final products are purified using chromatographic methods to ensure high purity for biological testing.

Case Study: Anticancer Efficacy

A study highlighted the effectiveness of quinoline derivatives in inhibiting tumor growth in mouse models. Compounds similar to this compound were administered, resulting in significant tumor size reduction and improved survival rates . This underscores the potential for developing new cancer therapies based on this compound.

Case Study: Antimicrobial Screening

In another investigation, a series of quinoline derivatives were synthesized and tested for their antibacterial properties against clinical isolates of pathogenic bacteria. While this compound itself was not specifically evaluated, its analogs showed varying degrees of effectiveness against resistant strains .

Data Tables

Application AreaActivity TypeReference
AnticancerKRAS Downregulation
AntimicrobialGram-Negative Bacteria
Synthesis MethodologiesMulti-step Synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structural and Electronic Properties

Table 1: Key Structural and Electronic Differences
Compound Substituents (Positions) Key Structural Features Electronic Effects
(2-Chloro-6-iodoquinolin-3-yl)methanol Cl (2), I (6), CH₂OH (3) Large iodine atom induces steric hindrance; intramolecular C–H···O hydrogen bonds Iodine enhances electrophilicity at C6
(2-Chloro-6-methylquinolin-3-yl)methanol Cl (2), CH₃ (6), CH₂OH (3) Methyl group reduces steric bulk; planar molecular geometry (r.m.s. deviation 0.026 Å) Methyl is electron-donating, decreasing reactivity at C6
(2-Chloro-8-methylquinolin-3-yl)methanol Cl (2), CH₃ (8), CH₂OH (3) Methyl at C8 alters π-stacking interactions; Cl1–C1–N1 bond angle = 116.2° Steric effects dominate over electronic
(Z)-Ethyl-3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate NH₂ (6), Cl (2), CN (3) Amino group enhances solubility; cyanoacrylate moiety increases conjugation Amino group is strongly electron-donating

Key Observations :

  • Iodine vs.
  • Positional Isomerism : Moving the methyl group from C6 to C8 (as in ) disrupts π-π stacking interactions, altering crystallization behavior .

Key Observations :

  • Microwave vs. Reflux : Microwave-assisted synthesis (e.g., for methyl analogs) reduces reaction time but may compromise crystal quality .
  • Iodine’s Role: The iodine substituent in this compound leads to competitive pathways, generating acrylaldehyde as a minor byproduct due to steric effects .

Crystallographic and Supramolecular Features

Table 3: Intermolecular Interactions
Compound Hydrogen Bonding π-π Stacking (Å) Halogen Bonding Reference
This compound O–H···O (intermolecular) 3.713 (Cg1–Cg2) Potential I···O/N interactions
(2-Chloro-6-methylquinolin-3-yl)methanol Intramolecular C–H···O (S(5) motif) Not observed Absent
(2-Chloro-8-methylquinolin-3-yl)methanol C–H···π (ethenol to pyridine) Disrupted by methyl at C8 Absent

Key Observations :

  • Planarity : Methyl-substituted derivatives exhibit greater planarity, favoring π-π stacking, whereas iodine’s bulk disrupts this .

Biological Activity

(2-Chloro-6-iodoquinolin-3-yl)methanol is a synthetic compound derived from quinoline, characterized by the presence of chlorine and iodine substituents. Its molecular formula is C10H7ClINO, and it has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

The compound is typically a white to pale yellow solid, soluble in organic solvents such as ethanol and dimethyl sulfoxide. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. Notably, the alcoholic side chain can be oxidized to form 2-chloroquinoline-3-carbaldehyde using agents like diethyl diazene-1,2-dicarboxylate (DEAD) and zinc bromide.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction DescriptionProducts Formed
OxidationOxidation of the methanol group2-chloroquinoline-3-carbaldehyde
ReductionReduction of the compoundVarious derivatives
SubstitutionNucleophilic substitution of halogen groupsSubstituted quinoline derivatives

The biological activity of this compound primarily involves its interaction with DNA synthesis pathways. It inhibits bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its potential use as an antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The compound was tested using a microdilution method, showing promising results at concentrations ranging from 125 to 2000 µg/mL .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting their DNA synthesis pathways. Ongoing research aims to elucidate its effectiveness against specific types of cancer cells, particularly those with mutations in metabolic enzymes such as isocitrate dehydrogenases (IDHs) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The findings indicated that while some derivatives showed no significant antibacterial activity against tested strains, the compound itself demonstrated notable effectiveness against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a different study focusing on cancer cell lines with IDH mutations, this compound was shown to exhibit inhibitory effects comparable to leading anticancer agents. The compound's ability to target specific molecular pathways involved in tumor growth presents a promising avenue for further exploration in cancer therapy .

Q & A

Q. How can researchers validate bioactivity hypotheses (e.g., kinase inhibition) for this compound?

  • Methodology :
  • Kinase Assays : Use TR-FRET or ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2). Compare IC₅₀ values with known inhibitors.
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., using GROMACS) to identify key interactions (e.g., halogen bonding with I/Cl substituents) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-iodoquinolin-3-yl)methanol
Reactant of Route 2
(2-Chloro-6-iodoquinolin-3-yl)methanol

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